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molecular formula C12H17NO3 B8274758 Ethyl 3-(dimethylamino)-5-(hydroxymethyl)benzoate

Ethyl 3-(dimethylamino)-5-(hydroxymethyl)benzoate

Cat. No. B8274758
M. Wt: 223.27 g/mol
InChI Key: KGNDWARQOVXTCF-UHFFFAOYSA-N
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Patent
US08703815B2

Procedure details

To a solution of Compound 1 (4 g, 16.86 mmol) in 40 mL of THF was added BH3.THF (1M in THF, 42.15 mL, 42.15 mmol) dropwise at 0° C. The mixture was refluxed for 4 hours and cooled to room temperature. The solvent was evaporated, diluted with EtOAc, and washed with saturated NaHCO3 and brine and dried with Na2SO4. The solution was filtered and concentrated. The residue was subjected to chromatography over silica gel (Hexanes/EtOAc=2/1) to give Compound 2 (2.95 g, 78%). 1H-NMR (500 MHz, CDCl3) δ 7.35 (s, 1H), 7.32 (s, 1H), 6.91 (s, 1H), 4.68 (s, 2H), 4.36 (q, J=7.1 Hz, 2H), 2.99 (s, 6H), 1.39 (t, J=7.1 Hz, 3H); 13C-NMR (125 MHz, CDCl3) δ 167.15, 150.71, 141.93, 131.36, 115.87, 114.91, 112.57, 65.41, 60.89, 40.54, 14.32; ESI-MS: m/z (MH+): 224.1281 (calc'd), 224.1283 (found).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
42.15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:11]=1)[C:6](O)=[O:7].B.C1COCC1>C1COCC1>[CH3:17][N:2]([CH3:1])[C:3]1[CH:11]=[C:10]([CH:9]=[C:5]([CH2:6][OH:7])[CH:4]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN(C=1C=C(C(=O)O)C=C(C1)C(=O)OCC)C
Name
Quantity
42.15 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
washed with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN(C=1C=C(C(=O)OCC)C=C(C1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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